N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by three distinct functional groups:
A 7-methyl-1,4-benzoxazinyl sulfanyl group linked via a thioether bridge, which may enhance binding affinity to biological targets due to aromatic and heterocyclic interactions.
An acetamide backbone, a common scaffold in medicinal chemistry for its versatility in hydrogen bonding and enzyme inhibition .
While direct biological data for this compound is unavailable in the provided evidence, its structural features align with sulfur-containing acetamides known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-exudative effects .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S/c1-10-2-5-13-15(6-10)26-8-17(24-13)27-9-16(25)23-14-7-11(18(20,21)22)3-4-12(14)19/h2-7H,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQPDYJNGUKMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(CO2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Chloro-Substituted Phenyl Ring: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chloro-substituted phenyl ring to the benzoxazine moiety.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Acetamides
The compound is compared below with four acetamide derivatives from the literature, focusing on substituent effects, biological activities, and synthesis pathways.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to the methoxy (Ev1) or nitro (Ev4) groups, which may improve bioavailability .
- The benzoxazinyl sulfanyl group offers a rigid aromatic system, contrasting with the oxadiazole (Ev1) or triazole (Ev2) rings. This rigidity could influence target selectivity, as seen in Ev2’s anti-exudative efficacy .
Synthetic Pathways :
- The target compound’s synthesis may involve acetylation of a primary amine (as in Ev4’s use of acetic anhydride) , followed by coupling with a benzoxazine-thiol intermediate.
- Ev2 derivatives were synthesized via nucleophilic substitution at the sulfanyl group, a strategy applicable to the target compound’s thioether linkage .
Biological Performance: Ev2’s triazole-sulfanyl derivatives demonstrated 42–68% anti-exudative activity, suggesting that the sulfanyl group is critical for this effect. The target compound’s benzoxazinyl sulfanyl group may similarly contribute to anti-inflammatory pathways .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro and trifluoromethyl groups : Enhancing lipophilicity and potentially modifying biological interactions.
- Benzoxazine moiety : Known for various biological activities, including anti-cancer properties.
- Sulfanyl group : May influence the compound's reactivity and interactions with biological targets.
- Inhibition of DNA-PKcs : The compound has been studied for its role in inhibiting DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which is crucial for DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs and radiation therapy .
- Modulation of Immune Response : Research indicates that DNA-PKcs inhibitors can modulate T cell activity, reducing cytokine production and altering T cell metabolism. This could have implications in treating autoimmune diseases and enhancing anti-tumor immunity .
Therapeutic Applications
- Cancer Treatment : Due to its role in DNA repair inhibition, the compound may be explored as an adjunct therapy in cancer treatment, particularly in combination with other agents that induce DNA damage .
- Autoimmune Disorders : By modulating T cell responses, it may also serve as a therapeutic agent in autoimmune conditions where T cell hyperactivity is detrimental .
Case Studies and Experimental Data
-
In Vitro Studies :
- Inhibition of DNA-PKcs was shown to significantly reduce the proliferation of activated T cells in vitro, suggesting a potential application in immunosuppressive therapies .
- The compound exhibited a dose-dependent decrease in the expression of activation markers (CD69 and CD25) on T cells treated with the inhibitor, indicating impaired T cell activation .
-
Animal Models :
- In murine models, treatment with the compound led to reduced tumor growth when combined with radiation therapy, highlighting its potential as an effective cancer therapeutic agent .
- Studies demonstrated that the compound could enhance the efficacy of existing cancer treatments by targeting DNA repair pathways .
Summary of Key Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Reduced T cell activation markers; impaired cytokine production |
| Animal Models | Decreased tumor growth; enhanced sensitivity to radiation |
| Mechanistic Insight | Inhibition of DNA-PKcs leads to altered T cell metabolism and reduced immune response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
